molecular formula C9H6BrClN2O B7806334 6-bromo-2-(chloromethyl)-1H-quinazolin-4-one

6-bromo-2-(chloromethyl)-1H-quinazolin-4-one

Cat. No.: B7806334
M. Wt: 273.51 g/mol
InChI Key: YWQRRCDOIGNYEJ-UHFFFAOYSA-N
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Description

6-bromo-2-(chloromethyl)-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(chloromethyl)-1H-quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-bromoacetophenone.

    Cyclization: The reaction between 2-aminobenzamide and 2-bromoacetophenone in the presence of a base such as sodium hydroxide leads to the formation of this compound.

    Chloromethylation: The chloromethylation of the quinazolinone ring is achieved using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(chloromethyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The quinazolinone ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted quinazolinones with various functional groups.

    Oxidation: Oxidized derivatives of the quinazolinone ring.

    Reduction: Reduced forms of the quinazolinone ring.

    Coupling Reactions: Biaryl derivatives with extended conjugation.

Scientific Research Applications

6-bromo-2-(chloromethyl)-1H-quinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It serves as a probe for studying biological pathways and molecular interactions.

    Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: It acts as an intermediate in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 6-bromo-2-(chloromethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(methoxymethyl)-1H-quinazolin-4-one
  • 6-chloro-2-(chloromethyl)-1H-quinazolin-4-one
  • 6-bromo-2-(methyl)-1H-quinazolin-4-one

Uniqueness

6-bromo-2-(chloromethyl)-1H-quinazolin-4-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. The combination of these halogens in the quinazolinone ring enhances its potential for diverse chemical transformations and applications in medicinal chemistry.

Properties

IUPAC Name

6-bromo-2-(chloromethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQRRCDOIGNYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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